Molecular Weight Differentiation: Chloro vs. Bromo Analog for Pharmacokinetic Modeling
In the design of lead compounds, molecular weight is a critical parameter influencing pharmacokinetic properties such as absorption and distribution. Replacing the chlorine atom with a bromine atom (as in Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate) results in a significant increase in molecular weight, which may impact compliance with Lipinski's Rule of Five and affect permeability .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 243.57 |
| Comparator Or Baseline | Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1227934-69-1): 288.02 |
| Quantified Difference | +44.45 g/mol (18.2% increase) |
| Conditions | Calculated from molecular formula (C₇H₅ClF₃NO₃ vs. C₇H₅BrF₃NO₃) |
Why This Matters
For procurement, this quantifies the clear structural distinction between two halogenated analogs, with the lighter chloro derivative potentially offering better pharmacokinetic starting points.
